molecular formula C17H14Cl2N4O B11450436 6-(2-chlorobenzyl)-3-[(3-chloro-4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

6-(2-chlorobenzyl)-3-[(3-chloro-4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11450436
M. Wt: 361.2 g/mol
InChI Key: ILRNFXBYIYHXDD-UHFFFAOYSA-N
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Description

3-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-[(2-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-[(2-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylaniline with 2-chlorobenzyl chloride under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization with cyanuric chloride in the presence of a base to yield the final triazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-[(2-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

3-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-[(2-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-[(2-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-[(2-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE stands out due to its unique triazine ring structure and the presence of chlorinated phenyl groups

Properties

Molecular Formula

C17H14Cl2N4O

Molecular Weight

361.2 g/mol

IUPAC Name

3-(3-chloro-4-methylanilino)-6-[(2-chlorophenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H14Cl2N4O/c1-10-6-7-12(9-14(10)19)20-17-21-16(24)15(22-23-17)8-11-4-2-3-5-13(11)18/h2-7,9H,8H2,1H3,(H2,20,21,23,24)

InChI Key

ILRNFXBYIYHXDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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